4-Formyl-2-methoxyphenyl phenylcarbamate
CAS No.: 76455-58-8
Cat. No.: VC21476037
Molecular Formula: C15H13NO4
Molecular Weight: 271.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76455-58-8 |
|---|---|
| Molecular Formula | C15H13NO4 |
| Molecular Weight | 271.27g/mol |
| IUPAC Name | (4-formyl-2-methoxyphenyl) N-phenylcarbamate |
| Standard InChI | InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) |
| Standard InChI Key | CSHKVIUVCDGJSE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2 |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2 |
Introduction
Chemical Identity and Properties
4-Formyl-2-methoxyphenyl phenylcarbamate, registered under CAS number 76455-58-8, is classified as a carbamate compound. The compound exhibits distinctive structural features that contribute to its potential biological activities and chemical reactivity. The molecular structure consists of a methoxyphenyl core with a formyl group at the 4-position and a phenylcarbamate group attached to the oxygen at position 2.
Basic Chemical Information
The compound is characterized by the following fundamental properties:
| Property | Value |
|---|---|
| IUPAC Name | (4-formyl-2-methoxyphenyl) N-phenylcarbamate |
| Molecular Formula | C15H13NO4 |
| Molecular Weight | 271.27 g/mol |
| CAS Registry Number | 76455-58-8 |
| Canonical SMILES | COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2 |
| InChI | InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18) |
| InChI Key | CSHKVIUVCDGJSE-UHFFFAOYSA-N |
| PubChem Compound ID | 840268 |
The compound features a formyl group (CHO) at the 4-position of the phenyl ring, a methoxy group (OCH3) at the 2-position, and a phenylcarbamate moiety (OC(=O)NHC6H5) attached to the phenolic oxygen .
Structural Characteristics
The structural components of 4-Formyl-2-methoxyphenyl phenylcarbamate contribute to its chemical reactivity and potential biological interactions. The formyl group serves as a reactive site for various chemical transformations, while the methoxy group contributes to the electron density of the aromatic ring. The phenylcarbamate moiety is particularly significant as it can engage in hydrogen bonding interactions with biological targets.
The compound is considered a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), where the phenolic hydroxyl group has been modified through carbamate formation. This structural modification typically enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties and biological activities .
Synthesis Methods
The synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate and related derivatives has been reported using various methodologies. These approaches highlight the versatility of synthetic pathways for producing this compound and its analogs.
Microwave-Assisted Synthesis
One notable synthesis approach employs microwave irradiation, which offers advantages in terms of reaction efficiency and yield. Research has demonstrated that microwave-assisted synthesis can be effectively utilized to prepare 4-Formyl-2-methoxyphenyl derivatives with varying power settings influencing the reaction outcomes .
A study reported the synthesis of the related compound 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation at different power settings:
| Microwave Power (Watt) | Yield (%) |
|---|---|
| 120 | 89.09 |
| 200 | 72.78 |
| 400 | 34.49 |
This data indicates that lower microwave power settings resulted in higher yields, suggesting optimal conditions for the synthesis of similar derivatives .
Research Applications and Biological Activities
4-Formyl-2-methoxyphenyl phenylcarbamate has garnered interest primarily in the context of medicinal chemistry and pharmaceutical research. The compound's structural features make it relevant for various biological applications.
| Compound | Binding Energy with COX-2 (kcal/mol) |
|---|---|
| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | -8.18 |
| Vanillin | -4.96 |
The lower binding energy indicates stronger interaction with the receptor, suggesting that structural modification of vanillin through esterification or carbamate formation could enhance its anti-inflammatory potential .
Chemical Research Applications
Beyond its potential pharmaceutical applications, 4-Formyl-2-methoxyphenyl phenylcarbamate serves as a valuable research chemical in organic synthesis. The compound's reactive functional groups, particularly the formyl moiety, provide opportunities for further chemical transformations and the development of more complex molecular structures .
The compound is utilized in laboratory settings for various chemical syntheses and as an intermediate in the preparation of more complex molecules with potential biological activities.
Structure-Activity Relationship Studies
The relationship between the structure of 4-Formyl-2-methoxyphenyl phenylcarbamate and its biological activities provides valuable insights for medicinal chemistry research.
Comparison with Vanillin
The incorporation of the phenylcarbamate moiety introduces additional hydrogen bond acceptor and donor sites, potentially improving the compound's interaction with biological targets. This structural modification represents a rational approach to enhance the pharmacological properties of vanillin .
Effect of Structural Modifications
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the identity and purity of 4-Formyl-2-methoxyphenyl phenylcarbamate. While specific spectral data for the phenylcarbamate derivative is limited in the available search results, information on related compounds provides insights into expected analytical characteristics.
Spectroscopic Properties
Future Research Directions
Based on the current understanding of 4-Formyl-2-methoxyphenyl phenylcarbamate and its derivatives, several promising research directions can be identified.
Optimization of Anti-inflammatory Properties
Given the promising results of computational docking studies with COX-2 receptors, further investigation into the anti-inflammatory properties of 4-Formyl-2-methoxyphenyl phenylcarbamate is warranted. This could include:
-
Synthesis of additional derivatives with modified phenylcarbamate moieties
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In vitro assessment of COX-2 inhibition
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Evaluation of anti-inflammatory activity in appropriate cellular and animal models
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Structure optimization based on quantitative structure-activity relationship (QSAR) studies
Exploration of Alternative Biological Activities
Beyond anti-inflammatory properties, the structural features of 4-Formyl-2-methoxyphenyl phenylcarbamate suggest potential for other biological activities that merit investigation:
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Antioxidant properties, given the relationship to vanillin
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Antimicrobial activity, as many phenolic derivatives exhibit such properties
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Enzyme inhibition beyond COX-2, potentially targeting other clinically relevant enzymes
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Neuroprotective effects, which have been reported for some vanillin derivatives
Development of Improved Synthetic Methodologies
The optimization of synthetic approaches for 4-Formyl-2-methoxyphenyl phenylcarbamate could enhance accessibility for research purposes:
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Exploration of green chemistry approaches with reduced environmental impact
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Development of one-pot synthesis methods to improve efficiency
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Investigation of alternative catalysts for carbamate formation
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Scale-up studies for potential industrial applications
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